molecular formula C20H15BrN2O4 B11217164 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

Cat. No.: B11217164
M. Wt: 427.2 g/mol
InChI Key: JSSNGHXZBWITEP-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is an organic compound that features a bromine atom, a nitro group, and a methylphenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide typically involves multiple steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated product is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Coupling Reaction: The brominated nitro compound is coupled with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous conditions.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used (e.g., azides, nitriles, thiols).

    Reduction: The primary product is the corresponding amine.

    Oxidation: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Cancer Research: Studied for its potential anti-cancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both a nitro group and a bromine atom allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C20H15BrN2O4

Molecular Weight

427.2 g/mol

IUPAC Name

3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

InChI

InChI=1S/C20H15BrN2O4/c1-13-4-2-7-18(8-13)27-19-11-16(10-17(12-19)23(25)26)22-20(24)14-5-3-6-15(21)9-14/h2-12H,1H3,(H,22,24)

InChI Key

JSSNGHXZBWITEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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